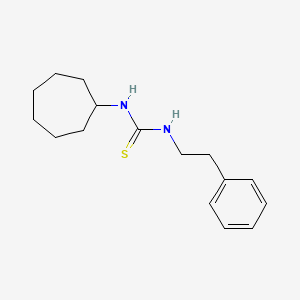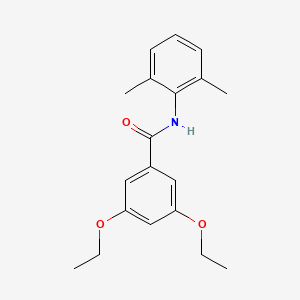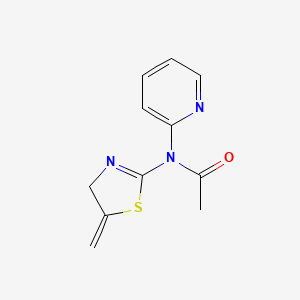![molecular formula C15H11NO6 B5878179 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)
5-{[3-(2-furyl)acryloyl]amino}isophthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[3-(2-furyl)acryloyl]amino}isophthalic acid, also known as FAIA, is a chemical compound that has gained attention in scientific research due to its unique properties and potential applications. FAIA is a derivative of isophthalic acid, which is a widely used chemical in the production of polymers and plastics. The addition of the furyl and acryloyl groups to isophthalic acid creates a molecule that has a variety of interesting properties, including the ability to interact with biological systems.
作用机制
The mechanism of action of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid is not fully understood, but it is believed to involve the interaction of the molecule with certain biomolecules in the body. 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been shown to bind to proteins and other biomolecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
Studies have shown that 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has a variety of biochemical and physiological effects in the body. For example, 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been shown to inhibit the activity of certain enzymes, which can have implications for the treatment of diseases such as cancer. Additionally, 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid in scientific research is its unique properties, which make it a useful tool for studying biological systems. Additionally, 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid is relatively easy to synthesize and can be produced in large quantities. However, there are also limitations to using 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid in lab experiments, such as its potential toxicity and the need for specialized equipment to detect its fluorescent properties.
未来方向
There are many potential future directions for research involving 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid. One area of interest is the development of new methods for synthesizing 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid, which could lead to more efficient and cost-effective production. Additionally, there is potential for using 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid as a tool for studying the structure and function of proteins and other biomolecules. Further research is also needed to fully understand the mechanism of action of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid and its potential applications in the treatment of various diseases.
合成方法
The synthesis of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid can be achieved through a multi-step process that involves the reaction of isophthalic acid with various reagents. One common method involves the reaction of isophthalic acid with furfurylamine in the presence of acetic anhydride and sulfuric acid. This reaction produces an intermediate compound that can be further reacted with acryloyl chloride to produce 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid.
科学研究应用
5-{[3-(2-furyl)acryloyl]amino}isophthalic acid has been studied extensively for its potential applications in various fields of science. One area of research involves the use of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid as a fluorescent probe for detecting the presence of certain biomolecules, such as proteins and DNA. This is due to the unique fluorescent properties of 5-{[3-(2-furyl)acryloyl]amino}isophthalic acid, which allow it to emit light when exposed to certain wavelengths of light.
属性
IUPAC Name |
5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c17-13(4-3-12-2-1-5-22-12)16-11-7-9(14(18)19)6-10(8-11)15(20)21/h1-8H,(H,16,17)(H,18,19)(H,20,21)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEHCGNRTORXBR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}benzene-1,3-dicarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5878100.png)


![4-ethoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878114.png)
![3-[4-(methylthio)phenyl]-2-(3-nitrophenyl)acrylonitrile](/img/structure/B5878126.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![3-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5878153.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)



![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)